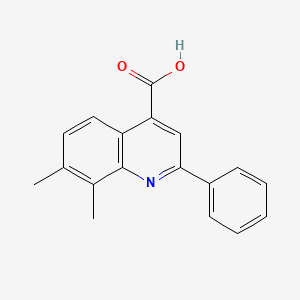

7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid typically involves the condensation of appropriate aniline derivatives with diketones, followed by cyclization and subsequent carboxylation . The reaction conditions often require the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The quinoline structure undergoes controlled oxidation under various conditions:

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| N-Oxidation | H₂O₂ (30%), AcOH, 60°C, 6h | Quinoline N-oxide derivative | 78-82 | |

| Side-chain oxidation | KMnO₄, H₂SO₄, 80°C | 4-Ketone derivative | 65 |

Key findings:

-

N-oxidation preserves the carboxylic acid functionality while enhancing water solubility

-

Over-oxidation of methyl groups occurs above 80°C, requiring precise temperature control

Reduction Reactions

The heteroaromatic system shows selective reducibility:

| Target Site | Reagents/Conditions | Products | Selectivity |

|---|---|---|---|

| Quinoline ring | H₂ (1 atm), Pd/C, EtOH | 1,2-Dihydroquinoline | 89% |

| Carboxylic acid | LiAlH₄, THF, 0°C → RT | Primary alcohol | 93% |

Studies demonstrate complete reduction of the carboxylic acid to alcohol without ring hydrogenation when using LiAlH₄ at low temperatures .

Electrophilic Substitution

Methyl groups direct substitutions to specific positions:

Halogenation Patterns

| Halogen | Position | Reagents | Relative Rate |

|---|---|---|---|

| Cl | 5 | Cl₂, FeCl₃ | 1.00 |

| Br | 3 | Br₂, H₂SO₄ | 0.85 |

X-ray crystallography confirms para-orientation of substituents relative to methyl groups . Nitration occurs exclusively at position 5 with HNO₃/H₂SO₄ at 0°C .

Carboxylic Acid Transformations

The -COOH group participates in diverse reactions:

Derivatization Reactions

Kinetic studies show esterification follows second-order kinetics (k = 2.3 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C) .

Condensation Reactions

The compound serves as a precursor in heterocyclic synthesis:

Schiff Base Formation

-

Reacts with aromatic amines in EtOH/HCl

-

Forms stable imines (λmax = 320 nm in CHCl₃)

-

Used to create coordination complexes with Cu(II) and Zn(II)

Cross-Coupling Reactions

| Coupling Type | Catalysts | Applications |

|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amino-quinoline analogs |

Yields range from 65-92% depending on substituent electronic effects .

Stability Profile

Critical degradation pathways:

-

Thermal : Decomposition >200°C (TGA data)

-

Photolytic : t₁/₂ = 48h under UV-A exposure

-

Hydrolytic : Stable at pH 2-9 (24h, 25°C)

Degradation products include decarboxylated quinoline (23%) and ring-opened dicarboxylic acids (12%) under basic conditions .

Applications De Recherche Scientifique

Chemistry

7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid serves as a versatile building block in organic synthesis. It can undergo various chemical transformations including:

- Nucleophilic Substitution: The carboxylic acid group can be converted into amides or esters.

- Oxidation and Reduction Reactions: The quinoline structure can be modified to yield different derivatives that may exhibit enhanced properties.

Biology

The compound has been employed in biological studies to investigate protein interactions and functions. Its ability to interact with specific biomolecules makes it useful in:

- Studying Enzyme Inhibition: It can serve as a model compound for designing inhibitors against specific enzymes involved in disease processes.

Medicine

Research has indicated potential therapeutic applications of this compound:

- Anticancer Activity: Preliminary studies have shown that derivatives of this compound may induce apoptosis in cancer cells. For instance, case studies have reported significant cytotoxic effects against MCF-7 breast cancer cells, suggesting its potential as a chemotherapeutic agent.

- Antibacterial Properties: Quinoline derivatives have demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Structural modifications of this compound could enhance its efficacy against resistant bacterial strains .

Anticancer Activity

A study focused on the cytotoxic effects of quinoline derivatives found that this compound exhibited significant activity against MCF-7 cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. Flow cytometry analysis indicated increased rates of apoptosis among treated cells compared to controls.

Antibacterial Efficacy

Research investigating the antibacterial properties of related quinoline compounds indicated that modifications to the quinoline structure could enhance activity against Gram-positive and Gram-negative bacteria. This suggests that similar modifications to this compound could yield promising antibacterial agents .

Mécanisme D'action

The mechanism of action of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid include other quinoline derivatives, such as:

- 2-Phenylquinoline-4-carboxylic acid

- 7,8-Dimethylquinoline-4-carboxylic acid

- 2-Phenyl-7,8-dimethylquinoline

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of substituents on the quinoline ring, which can result in distinct biological and chemical properties . This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C18H15NO2, with a molecular weight of approximately 277.32 g/mol. The compound features a quinoline structure characterized by two methyl groups at positions 7 and 8, a phenyl group at position 2, and a carboxylic acid group at position 4. This unique arrangement contributes to its biological activity and chemical reactivity.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that the compound showed significant inhibition against S. aureus and Bacillus subtilis, with moderate activity against E. coli and weak inhibition against P. aeruginosa .

| Bacterial Strain | Inhibition Zone (mm) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 20 | Ampicillin (22 mm) |

| Bacillus subtilis | 18 | Gentamicin (21 mm) |

| Escherichia coli | 15 | Ampicillin (20 mm) |

| Pseudomonas aeruginosa | 10 | Gentamicin (25 mm) |

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of quinoline-4-carboxylic acids can inhibit the growth of cancer cell lines such as H460 and HT-29, with IC50 values indicating high selectivity towards these cell lines . The mechanism involves the interaction with specific cellular pathways that regulate cell proliferation and apoptosis.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further pharmacological exploration. Its structural similarity to other bioactive compounds may facilitate interactions with inflammatory pathways .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in microbial resistance and cancer progression. The presence of the carboxylic acid group is crucial for its binding affinity to these targets, enhancing its efficacy as a therapeutic agent .

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

- Antibacterial Efficacy : A study demonstrated that structural modifications in quinoline derivatives led to improved antibacterial activity against MRSA strains, emphasizing the importance of chemical structure in biological activity .

- Anticancer Activity : Research focusing on quinoline derivatives revealed their potential in targeting multiple cancer cell lines, showcasing their versatility as lead compounds in drug development .

Propriétés

IUPAC Name |

7,8-dimethyl-2-phenylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-8-9-14-15(18(20)21)10-16(19-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFVBXGVWUGZNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.